[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[(2-nitrophenoxy)methyl]furan-2-yl}methanone
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Overview
Description
[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}METHANONE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyrazole ring, and a nitrophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}METHANONE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents. The final steps involve the attachment of the nitrophenoxy moiety through etherification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}METHANONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones, while reduction of the nitro group produces amines .
Scientific Research Applications
[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of [5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}METHANONE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes easily. The nitrophenoxy moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- [5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}METHANONE
- [5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHANONE
Uniqueness
The uniqueness of [5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitrophenoxy moiety provides unique reactivity and interaction potential with biological targets .
Properties
Molecular Formula |
C16H12F3N3O6 |
---|---|
Molecular Weight |
399.28 g/mol |
IUPAC Name |
[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-[5-[(2-nitrophenoxy)methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C16H12F3N3O6/c17-16(18,19)15(24)7-8-20-21(15)14(23)13-6-5-10(28-13)9-27-12-4-2-1-3-11(12)22(25)26/h1-6,8,24H,7,9H2 |
InChI Key |
RXBMIHSASINWKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NN(C1(C(F)(F)F)O)C(=O)C2=CC=C(O2)COC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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